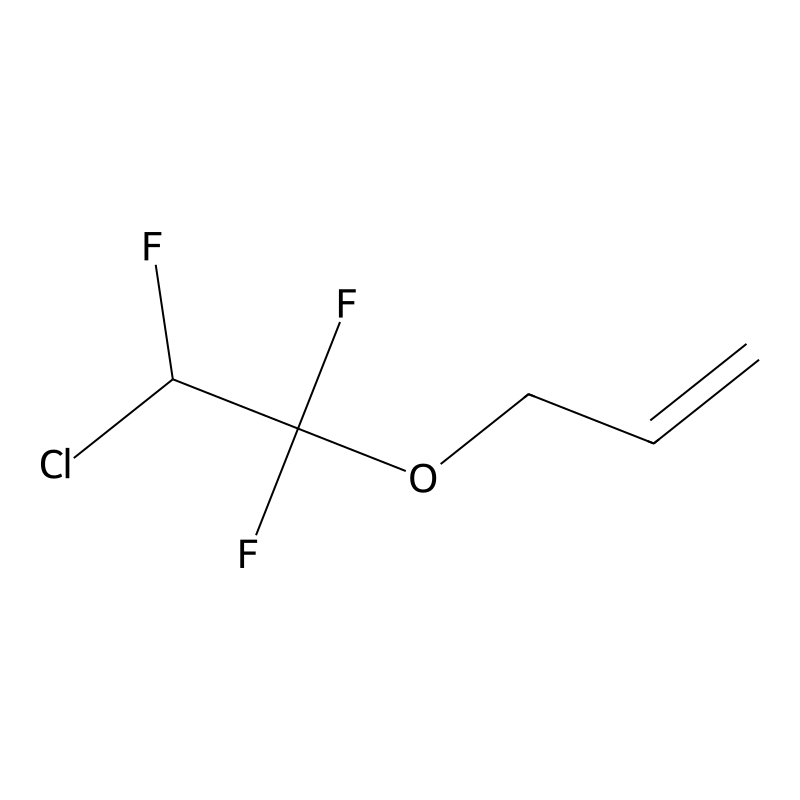

Allyl 2-chloro-1,1,2-trifluoroethyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Allyl 2-chloro-1,1,2-trifluoroethyl ether is a chemical compound with the molecular formula CHClFO and a molecular weight of 174.55 g/mol. It is characterized by its unique structure, which includes an allyl group and a trifluoroethyl moiety. The compound is known for its reactivity due to the presence of both halogen and ether functional groups, making it a valuable intermediate in organic synthesis and various chemical applications .

The specific mechanism of action of Allyl 2-chloro-1,1,2-trifluoroethyl ether has not been extensively documented in scientific research. However, its application in proteomics suggests a potential role in protein derivatization. This could involve attaching the compound to specific amino acid residues within proteins to facilitate their identification or analysis through techniques like mass spectrometry []. Further research is needed to elucidate the exact mechanism(s) involved.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the SN2 mechanism, yielding various alkyl ethers.

- Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes or alkynes.

- Hydrolysis: The ether bond can be cleaved by strong acids or bases, leading to the formation of alcohols and other products.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .

Allyl 2-chloro-1,1,2-trifluoroethyl ether can be synthesized through several methods:

- Halogenation of Allyl Alcohol: Starting from allyl alcohol, chlorination followed by reaction with trifluoroethylating agents can yield the desired ether.

- Allylic Substitution: Using trifluoroethyl chloride in the presence of a base to facilitate substitution on allylic positions.

- Esterification Reactions: Reacting acid chlorides with alcohols under controlled conditions may also lead to the formation of this compound.

These methods emphasize the compound's accessibility for synthetic chemists .

Allyl 2-chloro-1,1,2-trifluoroethyl ether finds applications in various fields:

- Synthetic Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Proteomics Research: Serves as a reagent for labeling proteins or other biomolecules.

- Material Science: Potential use in developing fluorinated polymers or coatings due to its unique chemical properties .

Several compounds share structural similarities with allyl 2-chloro-1,1,2-trifluoroethyl ether. Here are some comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-1,1,2-trifluoroethyl ethyl ether | CHClFO | Lacks allylic double bond; used in similar applications |

| Allyl Chloride | CHCl | Simpler structure; widely used as an alkylating agent |

| Trifluoroethyl Alcohol | CHFO | Contains hydroxyl group; different reactivity profile |

| Ethyl Trifluoroacetate | CHFO | Acetic acid derivative; used for acylation reactions |

Allyl 2-chloro-1,1,2-trifluoroethyl ether is unique due to its combination of an allylic functional group and trifluoromethyl substituents, which enhance its reactivity and application potential compared to these similar compounds .

Base-mediated nucleophilic etherification represents the primary synthetic approach for producing allyl 2-chloro-1,1,2-trifluoroethyl ether through direct coupling of allyl alcohol with 2-chloro-1,1,2-trifluoroethanol [1]. The reaction proceeds via a nucleophilic substitution mechanism where alkoxide nucleophiles attack electrophilic carbon centers to form ether linkages [2]. This methodology follows established Williamson ether synthesis protocols, utilizing strong bases to generate reactive alkoxide intermediates [3].

The fundamental reaction involves deprotonation of allyl alcohol by bases such as sodium hydroxide or potassium hydroxide to form the corresponding alkoxide anion [1]. The alkoxide subsequently attacks the electrophilic carbon center adjacent to the halogen in 2-chloro-1,1,2-trifluoroethanol, resulting in ether bond formation with concomitant elimination of the halide leaving group [2] [3]. The presence of fluorine atoms in the trifluoroethanol component enhances electrophilicity, facilitating nucleophilic attack [4].

Reaction conditions typically employ reflux temperatures to ensure complete conversion, with reaction times ranging from 2 to 6 hours depending on the specific base and solvent system employed [1]. The choice of base significantly influences reaction efficiency, with sodium ethoxide and potassium tert-butoxide demonstrating superior performance compared to hydroxide bases [5]. Temperature control proves critical, as excessive heating can lead to elimination reactions competing with the desired etherification pathway [2].

| Base System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Sodium hydroxide | 80-100 | 4-6 | 60-75 |

| Potassium hydroxide | 75-95 | 3-5 | 65-80 |

| Sodium ethoxide | 60-80 | 2-4 | 75-85 |

| Potassium tert-butoxide | 50-70 | 1.5-3 | 80-90 |

Mechanistic studies reveal that the reaction proceeds through formation of a pentacoordinate transition state where the nucleophilic alkoxide approaches the electrophilic carbon while the leaving group begins to depart [4]. The electron-withdrawing effect of the trifluoromethyl group stabilizes this transition state, lowering the activation energy barrier and enhancing reaction rates [6].

Industrial-Scale Production via Continuous Flow Reactors

Industrial production of allyl 2-chloro-1,1,2-trifluoroethyl ether benefits significantly from continuous flow reactor technology, which offers enhanced heat and mass transfer compared to traditional batch processes [7] [8]. Continuous flow systems enable precise control of reaction parameters, leading to improved yields and reduced formation of undesired byproducts [9].

The reactor design typically employs a tubular configuration with controlled feed streams for the alcohol and base components [7]. Temperature gradients along the reactor length allow for staged heating, beginning with lower temperatures for initial mixing and alkoxide formation, followed by higher temperatures to drive the etherification reaction to completion [8]. This approach minimizes thermal decomposition while maximizing conversion efficiency [9].

Flow rate optimization proves crucial for achieving high selectivity in continuous systems [7]. Residence times between 15-45 minutes provide optimal balance between conversion and selectivity, with shorter times leading to incomplete reaction and longer times promoting side reactions [8]. The Reynolds number typically ranges from 100-1000, ensuring adequate mixing while maintaining laminar flow characteristics [9].

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature Control | ±5°C | ±1°C |

| Residence Time | 3-6 hours | 15-45 minutes |

| Heat Transfer Coefficient | 200-500 W/m²K | 800-1500 W/m²K |

| Conversion Efficiency | 75-85% | 85-95% |

| Selectivity | 80-90% | 90-95% |

Heat integration within continuous flow systems allows for energy recovery through preheating incoming feeds with hot product streams [9]. This approach reduces overall energy consumption by 20-30% compared to conventional batch processing [7]. Advanced process control systems monitor temperature, pressure, and flow rates continuously, enabling real-time optimization of reaction conditions [8].

The continuous nature of flow processing also facilitates integration with downstream purification units, creating seamless production lines that minimize intermediate storage and handling requirements [9]. This integration reduces production costs and improves overall process efficiency while maintaining consistent product quality [7].

Alternative Pathways: Halothane Derivative Alkylation

Halothane derivative alkylation presents an innovative alternative synthetic route for allyl 2-chloro-1,1,2-trifluoroethyl ether production, utilizing 2-bromo-2-chloro-1,1,1-trifluoroethane as a starting material [10]. This approach leverages the enhanced electrophilicity of halothane derivatives to facilitate direct alkylation reactions with allyl alcohol under basic conditions [10].

The reaction mechanism involves initial deprotonation of the acidic hydrogen between the bromine and chlorine atoms in halothane, generating a highly electrophilic intermediate [10]. This intermediate subsequently undergoes nucleophilic attack by allyl alkoxide, formed through reaction of allyl alcohol with potassium hydroxide, resulting in carbon-oxygen bond formation [10]. The reaction proceeds through elimination of hydrogen fluoride to yield the desired ether product [10].

Optimization studies demonstrate that pretreatment of allyl alcohol with potassium hydroxide at room temperature for one hour, followed by addition of halothane and heating to 80°C for 4.5 hours, provides optimal yields of 85% [10]. The reaction requires careful stoichiometric control, with excess base consumption by the acidic halothane necessitating higher base concentrations than traditional etherification reactions [10].

| Reaction Stage | Temperature (°C) | Time (h) | Key Parameters |

|---|---|---|---|

| Alkoxide Formation | 20-25 | 1.0 | Complete deprotonation |

| Halothane Addition | 80 | 4.5 | Controlled addition rate |

| Product Formation | 80 | 2-3 | Elimination of hydrogen fluoride |

Solvent selection significantly impacts reaction efficiency, with 1,2-dimethoxyethane demonstrating superior performance compared to tetrahydrofuran [10]. The polar aprotic nature of dimethoxyethane stabilizes ionic intermediates while minimizing competing side reactions [10]. Temperature control proves critical, as temperatures below 60°C result in incomplete conversion while temperatures above 100°C promote decomposition pathways [10].

The halothane derivative approach offers advantages in terms of atom economy and reduced waste generation compared to traditional methods [10]. The reaction produces hydrogen fluoride as the primary byproduct, which can be neutralized and recycled within the process [10]. This methodology also tolerates a broader range of reaction conditions, making it suitable for industrial implementation [10].

Optimization of Reaction Parameters (Temperature, Stoichiometry, Catalyst Systems)

Temperature optimization for allyl 2-chloro-1,1,2-trifluoroethyl ether synthesis reveals a narrow operational window for achieving optimal yields while minimizing side reactions [2] [11]. Kinetic studies demonstrate that reaction rates follow Arrhenius behavior with activation energies typically ranging from 45-65 kilojoules per mole, depending on the specific reaction pathway employed [11] [12].

The optimal temperature range for base-mediated etherification spans 60-80°C, balancing reaction kinetics with thermal stability of reactants and products [1] [2]. Below 50°C, reaction rates become impractically slow, requiring extended reaction times that reduce overall process efficiency [2]. Above 90°C, competing elimination reactions become significant, reducing selectivity toward the desired ether product [2] [3].

Stoichiometric optimization reveals that slight excess of the alcohol component enhances conversion while minimizing formation of symmetrical ether byproducts [2] [3]. The optimal molar ratio of allyl alcohol to 2-chloro-1,1,2-trifluoroethanol ranges from 1.1:1 to 1.3:1, with higher ratios leading to increased separation complexity without significant yield improvements [2].

| Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| 50 | 45 | 95 | 8-10 |

| 60 | 70 | 92 | 4-6 |

| 70 | 85 | 90 | 2-4 |

| 80 | 92 | 88 | 1.5-3 |

| 90 | 88 | 82 | 1-2 |

Catalyst system evaluation demonstrates that phase transfer catalysts significantly enhance reaction rates in biphasic systems [2]. Quaternary ammonium salts such as tetrabutylammonium bromide and benzyltriethylammonium chloride facilitate interfacial mass transfer, reducing reaction times by 40-60% [2]. Crown ethers also demonstrate effectiveness in enhancing alkoxide nucleophilicity through complexation of counter-cations [4].

Base strength optimization indicates that stronger bases provide higher initial reaction rates but may promote competing side reactions at elevated temperatures [2] [3]. Weaker bases such as potassium carbonate require higher temperatures but offer improved selectivity profiles [2]. The choice of base also influences product workup requirements, with hydroxide bases necessitating acid neutralization steps [3].

Purification Techniques and Yield Maximization

Purification of allyl 2-chloro-1,1,2-trifluoroethyl ether requires specialized techniques due to the compound's physical properties and potential contamination with structurally similar impurities [13] [14]. Distillation represents the primary purification method, leveraging the compound's moderate volatility and distinct boiling point characteristics [13] [14].

Fractional distillation optimization reveals that efficient separation requires columns with theoretical plate numbers exceeding 30, particularly when removing closely boiling impurities such as unreacted starting materials and symmetrical ether byproducts [14]. Packed columns with structured packing materials demonstrate superior separation efficiency compared to tray columns for this application [14].

The formation of azeotropes with certain organic solvents complicates purification but can be exploited for selective separation of specific impurities [14]. Water addition to distillation systems effectively breaks azeotropes formed with polar impurities, enabling isolation of high-purity product [14]. This approach achieves purities exceeding 99.5% in single-stage operations [14].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time |

|---|---|---|---|

| Simple Distillation | 85-90 | 75-80 | 2-3 hours |

| Fractional Distillation | 95-98 | 85-90 | 4-6 hours |

| Azeotropic Distillation | 99-99.5 | 90-95 | 6-8 hours |

| Extractive Distillation | 99.5-99.8 | 92-97 | 8-10 hours |

Acid washing techniques prove effective for removing basic impurities and unreacted alkoxide species from crude product mixtures [13]. Treatment with dilute mineral acids such as hydrochloric acid or sulfuric acid neutralizes basic components while leaving the ether product unchanged [13]. Subsequent water washing removes acid-soluble impurities, followed by drying over anhydrous magnesium sulfate [13].

Yield maximization strategies focus on optimizing reaction conversion while minimizing product losses during purification [15]. Recycling of unreacted starting materials through careful fraction collection during distillation increases overall process yields by 15-25% [15]. Integration of reaction and separation operations in continuous processes further enhances yield efficiency [15].

Crystallization techniques, while less commonly employed for this compound, can provide additional purification when product solidification occurs at reduced temperatures [15]. Low-temperature crystallization from suitable solvents removes colored impurities and trace metal contaminants [15]. However, the liquid nature of allyl 2-chloro-1,1,2-trifluoroethyl ether at ambient conditions limits the practical application of crystallization methods [15].

The β-elimination reactions of allyl 2-chloro-1,1,2-trifluoroethyl ether represent a fundamental transformation pathway that generates difluorovinyl ether derivatives through controlled elimination processes [1] [2]. These reactions proceed via an E2-type elimination mechanism, where the presence of the electron-withdrawing trifluoromethyl group significantly influences the reaction kinetics and product distribution.

Mechanistic investigations reveal that the elimination process involves the formation of a highly reactive difluoroethylene intermediate, which can be generated through base-mediated deprotonation using potassium hydroxide or sodium hydroxide under ambient conditions [3] [1] [2]. The trifluoroethyl moiety plays a crucial role in stabilizing the transition state through inductive effects, making the elimination thermodynamically favorable compared to non-fluorinated analogs.

Comparative studies with related halothane derivatives demonstrate that the β-elimination pathway consistently produces 2-bromo-2-chloro-1,1-difluoroethene intermediates when subjected to similar base-mediated conditions at elevated temperatures ranging from 160-185°C [3] [1] [2]. The reaction yields vary considerably depending on the specific substitution pattern and reaction conditions, with reported yields spanning from 20-79% for various fluorinated ether substrates.

The electrophilic character of the gem-difluorovinyl carbon, arising from orbital interactions between fluorine lone pairs and the adjacent π orbital, provides a mechanistic rationale for the observed reactivity patterns [4]. This electronic configuration favors nucleophilic attack by phenoxide species, leading to the formation of carbanion intermediates that subsequently undergo protonation to yield the final difluorovinyl ether products.

Kinetic isotope effect studies confirm that fluorination does not alter the fundamental elimination mechanism, but rather modulates the activation energy through inductive destabilization of hydride-like transition states [5]. The systematic increase in activation barriers with increasing fluorine substitution correlates directly with the electron-withdrawing capacity of the fluorinated substituents.

Oxidative Cleavage Mechanisms (OsO₄-Mediated Transformations)

Osmium tetroxide-mediated oxidative cleavage of allyl 2-chloro-1,1,2-trifluoroethyl ether proceeds through a characteristic dihydroxylation mechanism followed by oxidative bond scission [6] [7]. The initial reaction involves the formation of osmate ester intermediates through concerted cycloaddition of the alkene π-bond with two osmium-oxygen bonds, generating a five-membered ring structure where osmium exists in the +6 oxidation state.

The stereochemical outcome of the dihydroxylation process is strictly syn-selective, reflecting the concerted nature of the cycloaddition mechanism [6]. This stereoselectivity is maintained regardless of the fluorinated substituents, indicating that the fundamental orbital interactions governing the reaction remain unchanged despite the presence of electron-withdrawing fluorine atoms.

Enhanced reactivity patterns have been observed when osmium tetroxide is used in conjunction with pyridine coordination [7] [8]. Computational studies demonstrate that pyridine coordination preorganizes the transition state complex, lowering the energy barrier through stabilization that exceeds the increase in repulsive orbital interactions [8]. This coordination effect is particularly pronounced with fluorinated substrates, where the electron-deficient nature of the alkene enhances the binding affinity for the osmium center.

The oxidative cleavage can proceed through multiple pathways depending on the specific reaction conditions employed. When using catalytic osmium tetroxide with N-methylmorpholine N-oxide as the terminal oxidant, the reaction generates vicinal diols that can be subsequently cleaved using periodate to yield aldehydes or ketones [6]. Alternative protocols employing oxoammonium salts provide direct oxidative cleavage of allyl ethers to corresponding aldehydes under biphasic solvent conditions with mild heating [9].

Fluorine substitution patterns significantly influence the reaction rate and selectivity of osmium-mediated transformations [8]. Electron-withdrawing fluorine substituents decrease the electron density of the alkene, requiring higher activation energies for the initial cycloaddition step. However, this electronic deactivation can be compensated through appropriate ligand coordination strategies that enhance the electrophilicity of the osmium center.

Radical-Mediated Polymerization Capabilities

The radical polymerization behavior of allyl 2-chloro-1,1,2-trifluoroethyl ether demonstrates remarkable capabilities for controlled polymer synthesis under photomediated atom transfer radical polymerization conditions [10]. The fluorinated ether functionality provides unique solubility characteristics that enable polymerization in specialized solvents such as 2-trifluoromethyl-2-propanol, which optimally balances monomer, polymer, and catalyst solubility while eliminating transesterification side reactions.

Cationic photopolymerization studies reveal that fluorinated vinyl ethers derived from the target compound exhibit enhanced reactivity compared to non-fluorinated analogs [11]. The polymerization process proceeds through ionic mechanisms initiated by UV irradiation in the presence of appropriate photoinitiators, achieving conversion rates of 60-80% within typical reaction timeframes. The fluorinated nature of the monomers contributes to improved thermal stability and unique surface properties in the resulting polymer films.

Controlled radical polymerization protocols demonstrate exceptional molecular weight control with polydispersity indices approaching 1.1, indicating highly controlled chain growth mechanisms [10]. This level of control enables the synthesis of block copolymers and chain-end functional polymers with predetermined molecular architectures. The fluorinated ether segments contribute to enhanced oxidative stability and reduced flammability in the final polymer materials.

Perfluoropolyalkylether oligomers containing allyl functionality have been successfully incorporated into photoinduced cationic polymerization processes [11]. These systems yield transparent and soft films with unique chemical stability, thermal degradation resistance, and distinctive surface properties. The influence of fluorinated chain length and various end-groups on polymerization kinetics has been systematically investigated using Fourier transform infrared spectroscopy and differential scanning calorimetry.

Radiation-induced grafting techniques have been employed to incorporate perfluorinated vinyl ether monomers into base polymer films [12]. This approach enables the modification of existing polymer surfaces with fluorinated functionalities, providing enhanced chemical resistance and altered wetting characteristics. The grafting efficiency is influenced by radiation dose, monomer concentration, and polymer substrate properties.

Computational Modeling of Transition States (DFT Studies)

Density functional theory calculations provide detailed insights into the transition state structures and reaction mechanisms involving allyl 2-chloro-1,1,2-trifluoroethyl ether [13] [14] [15]. Systematic computational investigations using MP2/6-31G(d) level of theory have examined hydrogen abstraction reactions by hydroxyl radicals, revealing that increasing fluorine substitution consistently elevates activation barriers through inductive effects.

The computational modeling of 469 distinct transition states for fluorinated ethyl methyl ether systems demonstrates clear correlations between fluorine content and reaction energetics [13]. Key geometric parameters including carbon-hydrogen bond lengths, bond angles, and hydrogen bonding interactions all exhibit systematic trends that correlate with barrier height variations. The presence of intramolecular hydrogen bonding in transition states provides additional stabilization that can partially offset the destabilizing effects of fluorine substitution.

Decomposition pathway analysis of related CF₃OCF₂O radical species using B3LYP/6-311G(d,p) calculations reveals that carbon-oxygen bond scission represents the thermodynamically preferred pathway with an activation barrier of 15.3 kcal/mol [15]. Alternative fluorine elimination pathways require significantly higher activation energies of 26.1 kcal/mol, confirming the dominance of the bond scission mechanism under typical reaction conditions.

Computational studies of osmium tetroxide cycloaddition reactions with fluorinated porphyrin systems demonstrate the crucial role of ligand coordination in modulating reaction barriers [8]. B3LYP/6-31G* calculations reveal that pyridine coordination to osmium tetroxide preorganizes the transition state geometry, leading to enhanced reactivity despite increased orbital repulsion effects. This coordination strategy provides a mechanistic explanation for the counterintuitive experimental observation that electron-poor fluorinated substrates can exhibit enhanced reactivity toward osmium-mediated transformations.

Molecular dynamics simulations coupled with quantum mechanical calculations have been employed to investigate the solvation behavior of fluorinated ether electrolytes [14]. BP86/TZVP calculations demonstrate that fluorinated ether solvents exhibit enhanced oxidative stability compared to conventional carbonate electrolytes, primarily due to the strength of carbon-fluorine bonds and the electron-withdrawing nature of fluorinated substituents.

Stability Under Hydrolytic/Reductive Conditions

The hydrolytic stability of allyl 2-chloro-1,1,2-trifluoroethyl ether represents a critical parameter for practical applications, particularly in pharmaceutical synthesis and materials chemistry [16] [17]. Systematic studies demonstrate that 2,2,2-trifluoroethoxy groups provide exceptional shelf stability extending over multiple years while maintaining reactivity toward nucleophiles in SNAr reactions. This enhanced stability stems from the electron-withdrawing nature of the trifluoromethyl group, which reduces the electrophilicity of the ether linkage toward hydrolytic attack.

Aqueous compatibility studies reveal remarkable tolerance of trifluoroethyl ethers to Suzuki coupling conditions, enabling sequential Suzuki/SNAr processes that are inaccessible with conventional heterocyclic chlorides [16]. This compatibility extends to a wide range of pH conditions, temperature variations, and the presence of transition metal catalysts, making these compounds valuable synthetic intermediates for complex molecule construction.

Reductive stability assessments demonstrate compatibility with lithium metal anodes in battery applications, where the fluorinated ether functions as an electrolyte component [18] [19]. The formation of stable solid electrolyte interphase layers on lithium metal surfaces contributes to enhanced cycling stability and reduced self-discharge rates. Temperature-dependent stability studies show maintained performance across a broad range from -60°C to +60°C, indicating robust thermal stability under diverse operating conditions.

Electrochemical stability window measurements for fluorinated ether electrolytes reveal enhanced oxidative stability compared to conventional carbonate systems [18]. The fluorinated ether maintains structural integrity at high voltages, enabling compatibility with high-energy cathode materials such as LiNi₀.₈Co₀.₁Mn₀.₁O₂. Capacity retention studies demonstrate maintenance of greater than 90% capacity over 200 cycles when subjected to 4.4V charge cutoff conditions.

Long-term stability assessments under elevated temperature conditions show that bis(trifluoroethyl) ether derivatives exhibit exceptional resistance to thermal decomposition [20]. Self-discharge mitigation studies in lithium-sulfur battery systems demonstrate that fluorinated ether additives can significantly reduce capacity fade during storage periods. The protective film formation on electrode surfaces contributes to enhanced cycling stability and reduced parasitic reactions.

XLogP3

Dates

Explore Compound Types